molecular formula C26H28ClNO2S B10821554 [(2R)-1-[[4-[[3-[(4-chlorophenyl)methylsulfanyl]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol

[(2R)-1-[[4-[[3-[(4-chlorophenyl)methylsulfanyl]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol

Cat. No.: B10821554
M. Wt: 454.0 g/mol
InChI Key: MHOHZJCELKBJCZ-XMMPIXPASA-N
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Description

[(2R)-1-[[4-[[3-[(4-chlorophenyl)methylsulfanyl]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol is a complex organic compound with a unique structure that includes a pyrrolidine ring, a chlorophenyl group, and a phenoxy group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1-[[4-[[3-[(4-chlorophenyl)methylsulfanyl]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the chlorophenyl and phenoxy groups. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions using chlorophenyl derivatives.

    Attachment of the Phenoxy Group: This can be done through etherification reactions using phenol derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2R)-1-[[4-[[3-[(4-chlorophenyl)methylsulfanyl]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

[(2R)-1-[[4-[[3-[(4-chlorophenyl)methylsulfanyl]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [(2R)-1-[[4-[[3-[(4-chlorophenyl)methylsulfanyl]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

[(2R)-1-[[4-[[3-[(4-chlorophenyl)methylsulfanyl]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C26H28ClNO2S

Molecular Weight

454.0 g/mol

IUPAC Name

[(2R)-1-[[4-[[3-[(4-chlorophenyl)methylsulfanyl]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol

InChI

InChI=1S/C26H28ClNO2S/c27-23-12-10-22(11-13-23)19-31-26-5-1-4-25(15-26)30-18-21-8-6-20(7-9-21)16-28-14-2-3-24(28)17-29/h1,4-13,15,24,29H,2-3,14,16-19H2/t24-/m1/s1

InChI Key

MHOHZJCELKBJCZ-XMMPIXPASA-N

Isomeric SMILES

C1C[C@@H](N(C1)CC2=CC=C(C=C2)COC3=CC(=CC=C3)SCC4=CC=C(C=C4)Cl)CO

Canonical SMILES

C1CC(N(C1)CC2=CC=C(C=C2)COC3=CC(=CC=C3)SCC4=CC=C(C=C4)Cl)CO

Origin of Product

United States

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